molecular formula C23H23NO5 B5525724 7-(3,4-DIMETHOXYPHENYL)-4-(4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

7-(3,4-DIMETHOXYPHENYL)-4-(4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5525724
M. Wt: 393.4 g/mol
InChI Key: RQIGPGJHYOPNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-DIMETHOXYPHENYL)-4-(4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of octahydroquinoline derivatives This compound is characterized by the presence of a dimethoxyphenyl group and a hydroxyphenyl group attached to an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-4-(4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and reduction steps to form the octahydroquinoline core. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIMETHOXYPHENYL)-4-(4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

7-(3,4-DIMETHOXYPHENYL)-4-(4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-4-(4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
  • 7-(3,4-DIMETHOXYPHENYL)-4-(4-CHLOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
  • 7-(3,4-DIMETHOXYPHENYL)-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Uniqueness

Compared to similar compounds, 7-(3,4-DIMETHOXYPHENYL)-4-(4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to the presence of both a hydroxyphenyl and a dimethoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-28-20-8-5-14(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)24-18)13-3-6-16(25)7-4-13/h3-8,11,15,17,25H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIGPGJHYOPNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)O)C(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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